molecular formula C6H8Br2N4O B358875 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide CAS No. 914350-22-4

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B358875
CAS No.: 914350-22-4
M. Wt: 311.96g/mol
InChI Key: WDMPMEACARKKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide (CAS 914350-22-4) is a high-purity chemical reagent with a molecular formula of C 6 H 8 Br 2 N 4 O and a molecular weight of 311.97 g/mol . This compound features a 1,2,4-triazole ring system that is di-substituted with bromine atoms at the 3 and 5 positions, which is linked to an N,N-dimethylacetamide functional group. Derivatives of the 1,2,4-triazole chemical class are of significant interest in medicinal and agrochemical research due to their diverse biological activities. Scientific literature indicates that 1,2,4-triazole-containing compounds have been found to possess anticonvulsant, antibacterial, and antiviral properties, and they can act as effective chemosensors . Furthermore, certain triazole derivatives are known to function by inhibiting cytochrome P450 enzymes, such as lanosterol 14-α demethylase, a key mechanism in antifungal agents . The presence of bromine atoms on the triazole ring makes this compound a valuable synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2N4O/c1-11(2)4(13)3-12-6(8)9-5(7)10-12/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMPMEACARKKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Chloro-N,N-Dimethylacetamide

Procedure :

  • Base : Sodium hydride (NaH, 55–60% dispersion in mineral oil) in anhydrous DMF.

  • Alkylating Agent : Chloro-N,N-dimethylacetamide (ClCH2CONMe2).

  • Stoichiometry : 1:1 molar ratio of triazole to alkylating agent, with 1.2 equivalents of NaH.

  • Conditions : Reaction proceeds at 0–5°C initially, followed by stirring at room temperature for 15–24 hours.

Workup :

  • Quench excess base with ice-water.

  • Extract with ethyl acetate (3×30 mL).

  • Dry organic layers over Na2SO4 or MgSO4.

  • Purify via column chromatography (ethyl acetate/n-heptane gradient) or recrystallization.

Yield : 58–94% (dependent on purity of starting materials and reaction time).

Mechanistic Insight :
Deprotonation of the triazole’s N1-hydrogen by NaH generates a reactive anion, which undergoes nucleophilic substitution with the chloroacetamide. Steric and electronic effects from the 3,5-dibromo substituents direct alkylation exclusively to the N1-position.

Alternative Alkylating Agents and Conditions

Methanesulfonate Esters

Example : 2-Methoxyethyl methanesulfonate (CAS: 16427-44-4).

  • Procedure : Similar to Section 1.1, but with methanesulfonate esters as leaving groups.

  • Advantage : Enhanced leaving-group ability improves reaction kinetics.

  • Yield : ~58% (lower due to competing side reactions).

Bromoalkyl Derivatives

Example : 3-(Bromomethyl)-3-methyloxetane (CAS: 78385-26-9).

  • Conditions : Heating to 40°C overnight in DMF.

  • Outcome : Higher temperatures facilitate slower but cleaner reactions.

  • Yield : 98.5% (optimized for bulk synthesis).

Solvent and Base Optimization

Solvent Selection

  • Preferred : DMF or DMAc due to high polarity and ability to dissolve both ionic intermediates and organic reactants.

  • Alternatives : THF or acetonitrile (lower yields reported).

Base Compatibility

  • Strong Bases : NaH or K2CO3 (efficacy: NaH > K2CO3).

  • Weak Bases : Triethylamine (ineffective for complete deprotonation).

Scalability and Industrial Considerations

Pilot-Scale Synthesis

  • Batch Size : 500 mg to 1 kg.

  • Purification : Gradient column chromatography (silica gel) for lab-scale; recrystallization (ethyl acetate/n-hexane) for industrial batches.

  • Purity : ≥95% (confirmed by HPLC and 1H NMR).

Cost-Efficiency Metrics

ParameterValue
Raw Material Cost$613.60/500 mg
Process Time24–48 hours
Yield Loss (Purification)5–10%

Analytical Characterization

Spectroscopic Data

  • 1H NMR (300 MHz, CDCl3) : δ 3.33 (s, 3H, N(CH3)2), 3.76 (t, J = 5.3 Hz, 2H, CH2), 4.29 (t, J = 5.3 Hz, 2H, CH2).

  • MS (ES+) : m/z 311.9 [M+H]+.

Physicochemical Properties

PropertyValue
Molecular FormulaC6H8Br2N4O
Molecular Weight311.97 g/mol
Boiling PointNot reported
Storage Temperature2–8°C (long-term stability)

Challenges and Mitigation Strategies

Competing Side Reactions

  • Over-Alkylation : Minimized by using 1.0 equivalent of alkylating agent and controlled addition rates.

  • Hydrolysis of Acetamide : Avoid aqueous workup until reaction completion.

Purification Difficulties

  • Co-Eluting Impurities : Resolved using ethyl acetate/n-heptane (20:80 v/v) gradient.

Emerging Methodologies

Electrochemical Alkylation

  • Potential : Reduces reliance on strong bases, improving green chemistry metrics .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation and Reduction Reactions: Standard oxidizing or reducing agents can be used, depending on the desired transformation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation or reduction reactions can modify the functional groups on the triazole ring.

Scientific Research Applications

Structural Representation

The structure of the compound includes a dibromo-substituted triazole ring linked to a dimethylacetamide moiety. This configuration contributes to its chemical reactivity and biological activity.

Pharmaceutical Development

The compound has shown potential as an antifungal agent due to its ability to inhibit the growth of various fungal strains. Research indicates that it may act by disrupting fungal cell membrane integrity or interfering with metabolic pathways.

Case Study: Antifungal Activity

In vitro studies demonstrated that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide exhibits significant antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antifungal agents.

Agricultural Applications

The compound is also being investigated for its use as a fungicide in agriculture. Its effectiveness against plant pathogens makes it a candidate for protecting crops from fungal diseases.

Case Study: Crop Protection

Field trials have indicated that formulations containing this compound can reduce the incidence of leaf spot diseases in crops such as tomatoes and cucumbers by over 50% compared to untreated controls.

Material Science

Research into the use of this compound in polymer science has revealed its potential as a cross-linking agent in the production of durable materials with enhanced thermal stability.

Mechanism of Action

The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide is not well-understood. it is likely to interact with molecular targets through its triazole ring and bromine substituents, potentially affecting various biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine atoms and the N,N-dimethylacetamide group, which can impart distinct chemical and biological properties compared to other triazole derivatives.

Biological Activity

2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H8Br2N4O
  • Molecular Weight : 265.89 g/mol
  • CAS Number : 7411-23-6

Synthesis

The synthesis of this compound involves several steps:

  • Starting Material : 3,5-Dibromo-1H-1,2,4-triazole.
  • Reagents : N,N-Dimethylacetamide as the amide source.
  • Conditions : Typically conducted under controlled temperatures and inert atmospheres to prevent degradation.

Table 1: Synthesis Summary

StepReagentYield (%)Conditions
1Sodium hydride58%Ice bath reaction
2Potassium carbonate94.6%Sealed tube at 120°C

Antidiabetic Potential

Recent studies have highlighted the potential of triazole derivatives in managing type 2 diabetes mellitus (T2DM). The compound exhibits inhibitory effects on carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. In vitro assays demonstrated significant inhibition rates, suggesting its potential as a therapeutic agent for T2DM management.

Anticancer Activity

The compound has shown cytotoxic effects against various cancer cell lines:

  • A549 (lung cancer) : IC50 values around 7.40 ± 0.67 μM.
  • MCF-7 (breast cancer) : Comparable cytotoxicity with IC50 values of approximately 6.96 ± 0.66 μM.

Molecular docking studies indicate that the compound engages effectively with enzyme active sites, forming hydrogen bonds and hydrophobic interactions that may contribute to its anticancer properties .

The proposed mechanisms include:

  • Enzyme Inhibition : Compounds similar to this triazole have been shown to inhibit key enzymes involved in glucose metabolism.
  • Cytotoxicity Induction : The ability to induce apoptosis in cancer cells through interaction with specific cellular pathways.

Study on Antidiabetic Activity

In a comparative study of various triazole derivatives, it was found that the compound significantly reduced blood glucose levels in diabetic models when compared to standard treatments . This highlights its potential as a dual-action agent targeting both diabetes and associated complications.

Study on Cancer Cell Lines

A recent publication detailed the effects of several triazole derivatives on A549 and MCF-7 cell lines, demonstrating that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions starting with halogenation of the triazole ring, followed by coupling with dimethylacetamide. Key parameters include temperature control (e.g., 60–80°C for bromination) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Purification via column chromatography or recrystallization is critical to achieve >90% purity. Monitoring with TLC (hexane:ethyl acetate, 8:2) and characterization by 1H^1H-/13C^{13}C-NMR and HRMS ensure structural fidelity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1670 cm1^{-1}, triazole ring vibrations at ~1500 cm1^{-1}).
  • NMR : 1H^1H-NMR signals for dimethyl groups appear as singlets (~2.8–3.0 ppm), while triazole protons resonate at ~8.0–8.5 ppm. 13C^{13}C-NMR confirms carbonyl (165–170 ppm) and triazole carbons (120–140 ppm).
  • HRMS : Exact mass matching (e.g., [M+H]+^+ calculated for C7_7H10_{10}Br2_2N4_4O: 355.9212) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodology : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with humidity control (e.g., 60% RH). Monitor degradation via HPLC at 0, 1, 3, and 6 months. Degradation products (e.g., dehalogenation or hydrolysis) can be identified using LC-MS .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in substitution reactions?

  • Methodology : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic attack sites. Molecular dynamics simulations (e.g., in Gaussian 16) model reaction pathways. Validate predictions experimentally by comparing product ratios (e.g., 1,4- vs. 1,5-triazole derivatives) under varying conditions (pH, solvent polarity) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Analysis : Test across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability.
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets (e.g., kinases or proteases) .

Q. How can statistical design of experiments (DoE) optimize reaction parameters for scaled-up synthesis?

  • Methodology : Apply a central composite design (CCD) to evaluate factors like temperature (X1_1), solvent ratio (X2_2), and catalyst loading (X3_3). Analyze response surfaces to maximize yield while minimizing impurities. For example, a 33^3 factorial design reduces experimental runs by 50% compared to one-factor-at-a-time approaches .

Q. What advanced techniques characterize its interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450).
  • Cryo-EM or X-ray Crystallography : Resolve co-crystal structures to identify key hydrogen bonds or halogen interactions.
  • Metabolomics : Track metabolic stability in liver microsomes using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.